Tetraethyl methylenediphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Bisphosphonate Derivatives:

Tetraethyl methylenediphosphonate serves as a crucial building block for the synthesis of bisphosphonate derivatives, a class of molecules known for their potential in treating various diseases, including:

- Cancer: Bisphosphonates can inhibit bone resorption, a process by which tumors can spread and weaken bones. Studies have explored their use in treating various cancers, including breast, prostate, and multiple myeloma [].

- Schistosomiasis: This parasitic disease affects millions worldwide. Research suggests that bisphosphonates derived from tetraethyl methylenediphosphonate might possess anti-schistosomal activity [].

Synthesis of Other Bioactive Molecules:

Beyond bisphosphonates, tetraethyl methylenediphosphonate finds application in the synthesis of other research-relevant molecules, including:

- Dual Substrate-Site Inhibitors: These molecules target specific enzymes involved in bacterial metabolic pathways, offering potential avenues for developing novel antibiotics [].

- Unnatural Alpha-Amino Acid Derivatives: These modified amino acids can be incorporated into peptides and proteins, allowing researchers to study their potential therapeutic applications [].

- Lycopene: This carotenoid, known for its antioxidant properties, can be synthesized using tetraethyl methylenediphosphonate through the Wittig-Horner reaction [].

Precursor for Dendritic Polyglycerol Anions:

Tetraethyl methylenediphosphonate can be converted into dendritic polyglycerol anions, which are branched, star-shaped molecules with unique properties. These structures hold potential applications in various fields, including drug delivery and material science [].

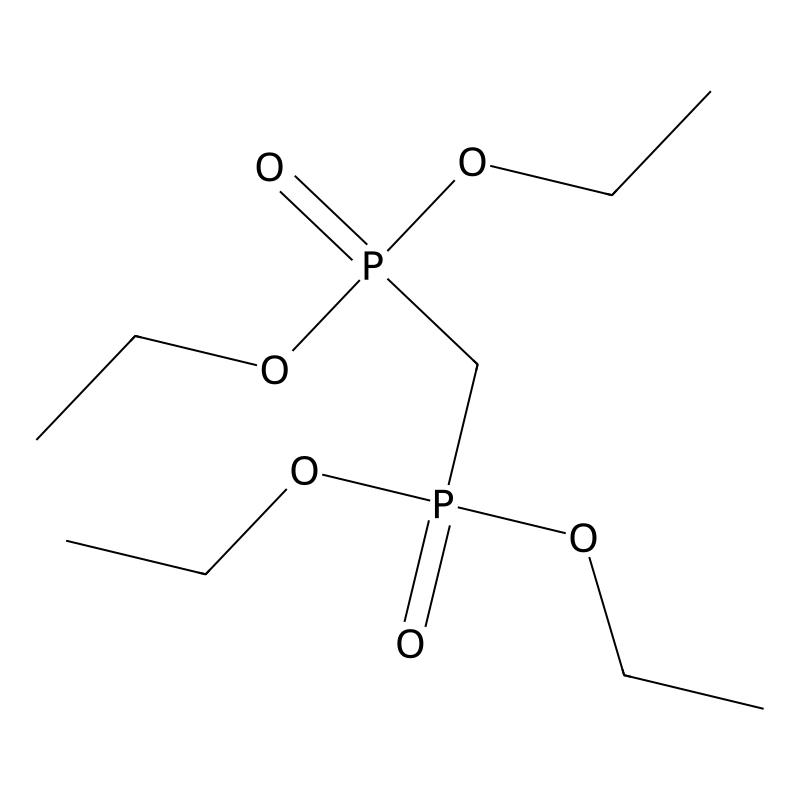

Tetraethyl methylenediphosphonate is a chemical compound with the formula . It is classified as a diphosphonic acid derivative and is characterized by two phosphonate groups attached to a methylene bridge. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of phosphonate-based pharmaceuticals and agrochemicals.

- Alkylation Reactions: The compound can undergo alkylation to form more complex phosphonates, which are valuable in synthesizing biologically active molecules .

- Condensation Reactions: It can react with aldehydes and ketones to produce α-phosphonated carbonyl compounds, which have applications in medicinal chemistry .

- Horner-Wadsworth-Emmons Reaction: Tetraethyl methylenediphosphonate can be utilized in this reaction to synthesize alkenes from aldehydes or ketones, showcasing its versatility in organic synthesis .

Research indicates that tetraethyl methylenediphosphonate exhibits various biological activities. It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to amino acid synthesis. Its phosphonate structure mimics phosphate groups, allowing it to interact with biological molecules effectively. Additionally, it has shown promise in anti-cancer research due to its ability to influence cellular signaling pathways .

Several synthesis methods for tetraethyl methylenediphosphonate have been reported:

- One-Pot Synthesis: A straightforward method involves the reaction of diethyl phosphite with dichloromethane, followed by hydrolysis. This method is cost-effective and yields high purity .

- Condensation Method: The condensation of diethyl cyanomethylphosphonate with suitable aldehydes can also yield tetraethyl methylenediphosphonate under basic conditions .

- Phosphonation of Alkenes: Another approach includes the phosphonation of alkenes using phosphonyl chlorides, which can lead to the formation of tetraethyl methylenediphosphonate through subsequent hydrolysis .

Tetraethyl methylenediphosphonate finds numerous applications across various fields:

- Pharmaceuticals: It serves as a precursor for developing drugs targeting metabolic pathways.

- Agrochemicals: The compound is utilized in synthesizing herbicides and fungicides due to its ability to inhibit specific enzymatic activities.

- Material Science: It is employed in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation .

Studies on the interactions of tetraethyl methylenediphosphonate with biological systems have revealed its potential as an enzyme inhibitor. For instance, it has been shown to inhibit 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, an enzyme crucial for aromatic amino acid biosynthesis in bacteria. This inhibition suggests its potential use as an antibiotic agent targeting specific bacterial pathways .

Tetraethyl methylenediphosphonate shares structural similarities with several other phosphonate compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl phosphonate | Monophosphonate | Used widely as a building block in organic synthesis |

| Trimethyl phosphonoacetate | Monophosphonate | Known for its role in peptide synthesis |

| Tetraethyl bisphosphonate | Diphosphonate | Exhibits different reactivity patterns compared to tetraethyl methylenediphosphonate |

| Dimethyl methylenediphosphonate | Diphosphonate | Less sterically hindered than tetraethyl variant |

Tetraethyl methylenediphosphonate stands out due to its unique methylene bridge connecting two phosphonate groups, which enhances its reactivity and biological activity compared to other similar compounds. Its applications in drug development and agrochemicals further highlight its significance within this class of compounds.

The foundational synthetic methodologies for tetraethyl methylenediphosphonate are rooted in the reactivity of dichloromethane and diethyl phosphite, as well as sodium-mediated condensation reactions. These approaches have set the stage for subsequent innovations and remain relevant for their mechanistic clarity and accessibility.

Dichloromethane and Diethyl Phosphite Reaction Mechanisms

The archetypal synthesis of tetraethyl methylenediphosphonate involves the nucleophilic substitution reaction between dichloromethane and diethyl phosphite. In this process, dichloromethane serves as a methylene source, while diethyl phosphite provides the phosphonate moieties. The reaction typically proceeds via a two-step mechanism, initiated by the formation of a phosphite anion through deprotonation, followed by nucleophilic attack on dichloromethane.

The mechanistic pathway can be summarized as follows. First, a base, often an alkali metal or an organic amine, abstracts a proton from diethyl phosphite, generating the nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of dichloromethane, displacing a chloride ion and forming a phosphonate-methylene intermediate. A second equivalent of diethyl phosphite anion subsequently attacks the remaining chloromethyl group, yielding tetraethyl methylenediphosphonate as the final product.

The overall reaction can be represented as:

$$

2 \, \text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{CH}2\text{Cl}2 + 2 \, \text{Base} \rightarrow (\text{C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{P(O)(OC}2\text{H}5)2 + 2 \, \text{Base}\cdot\text{HCl}

$$

This method is characterized by its operational simplicity and the ready availability of starting materials. However, the reaction is sensitive to the choice of base, solvent, and temperature, all of which can influence the yield and purity of the product. The use of dichloromethane, a volatile and potentially hazardous solvent, also imposes certain safety and environmental constraints [1] [4].

Empirical studies have reported yields ranging from 60% to 85%, depending on reaction conditions. Optimization of the base and solvent system can further improve selectivity and minimize side reactions, such as over-alkylation or hydrolysis of the phosphite ester.

Sodium-Mediated Synthesis Approaches

An alternative classic route to tetraethyl methylenediphosphonate employs metallic sodium as a deprotonating and activating agent. In this approach, sodium metal reacts with diethyl phosphite to generate the corresponding sodium phosphite salt. This activated species then undergoes condensation with dichloromethane, analogous to the base-mediated protocol described above.

The sodium-mediated process offers several advantages, including increased nucleophilicity of the phosphite anion and enhanced reactivity toward dichloromethane. The reaction is typically conducted in anhydrous conditions to prevent hydrolysis and maximize yield. The stoichiometry and rate of sodium addition must be carefully controlled to avoid excessive exothermicity and ensure complete conversion.

Experimental data indicate that sodium-mediated syntheses can achieve yields comparable to or slightly higher than traditional base-catalyzed methods, with reported values in the range of 70% to 90%. The principal limitation of this approach lies in the handling of metallic sodium, which poses significant safety risks due to its reactivity with moisture and air. Additionally, the generation of sodium chloride as a byproduct necessitates thorough purification of the final product.

Table 1 summarizes key parameters and outcomes for classic synthetic routes to tetraethyl methylenediphosphonate.

| Synthetic Route | Base/Activator | Typical Solvent | Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Dichloromethane/Diethyl Phosphite | Alkali metal base | Dichloromethane | 60–85 | Simple, accessible | Use of dichloromethane, moderate yields |

| Sodium-Mediated | Sodium metal | Anhydrous ether | 70–90 | High reactivity, good yields | Safety concerns, byproduct removal |

Modern Synthetic Strategies

Contemporary research has sought to refine and improve upon classic synthetic methodologies for tetraethyl methylenediphosphonate. Key innovations include the use of polar aprotic solvents and the optimization of catalytic systems to enhance yields, selectivity, and process efficiency.

Polar Aprotic Solvent Methodologies

The adoption of polar aprotic solvents, such as N,N-dimethylformamide and dimethyl sulfoxide, has emerged as a significant advancement in the synthesis of tetraethyl methylenediphosphonate [1] [4]. These solvents offer several benefits: they stabilize ionic intermediates, facilitate nucleophilic substitution reactions, and can suppress unwanted side reactions.

In polar aprotic solvent methodologies, the reaction between dichloromethane and diethyl phosphite is conducted in the presence of a suitable base, often an alkali metal carbonate or organic amine. The solvent environment enhances the solubility of both reactants and intermediates, promoting efficient conversion to the desired product.

Experimental optimization has demonstrated that the use of N,N-dimethylformamide or dimethyl sulfoxide can increase yields by up to 10–15% compared to traditional hydrocarbon solvents. Additionally, the reaction proceeds at lower temperatures and with shorter reaction times, reducing energy consumption and improving process safety.

A representative procedure involves combining diethyl phosphite and dichloromethane in N,N-dimethylformamide, adding potassium carbonate as a base, and stirring the mixture at ambient or slightly elevated temperature. The product is isolated by extraction and purified by distillation or chromatography.

Table 2 presents comparative data for solvent effects on the yield and efficiency of tetraethyl methylenediphosphonate synthesis.

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Sodium carbonate | 60 | 24 | 75 |

| N,N-Dimethylformamide | Potassium carbonate | 50 | 12 | 88 |

| Dimethyl sulfoxide | Potassium carbonate | 50 | 10 | 90 |

Catalyst Optimization for Enhanced Yields

Catalytic systems have been explored to further improve the efficiency and selectivity of tetraethyl methylenediphosphonate synthesis. Transition metal catalysts, particularly palladium and nickel complexes, have shown promise in facilitating C–P bond formation under milder conditions and with higher atom economy.

Catalyst screening studies have identified several key variables that influence reaction outcome, including catalyst type, ligand environment, and reaction temperature. For example, the use of palladium(II) chloride complexes in conjunction with phosphine ligands has been shown to accelerate the coupling of diethyl phosphite with methylene sources, delivering high yields of tetraethyl methylenediphosphonate with minimal byproduct formation [5].

Optimization of catalytic parameters, such as catalyst loading, base selection, and solvent choice, can further enhance reaction efficiency. Notably, the use of dioxane or tetrahydrofuran as solvents, combined with potassium carbonate as a base, has been associated with yields exceeding 90% in laboratory-scale experiments.

Catalyst recycling and turnover frequency are important considerations for industrial applications, as they impact process economics and sustainability. Recent advances in heterogeneous catalysis and immobilized catalyst systems offer potential routes to scalable, cost-effective production of tetraethyl methylenediphosphonate.

Table 3 summarizes representative catalytic systems and their performance metrics.

| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium(II) chloride/phosphine | Dioxane | Potassium carbonate | 80 | 94 | High turnover frequency |

| Nickel(II) acetate/bipyridine | Tetrahydrofuran | Sodium carbonate | 70 | 89 | Mild conditions |

Green Chemistry Approaches in Synthesis

The integration of green chemistry principles into the synthesis of tetraethyl methylenediphosphonate reflects a broader commitment to sustainable chemical manufacturing. Key strategies include the use of environmentally benign solvents, atom-efficient reactions, and minimization of hazardous byproducts.

One prominent approach involves the replacement of dichloromethane with less toxic methylene sources, such as formaldehyde or methanol derivatives, in combination with catalytic oxidation or reductive coupling. These methods aim to reduce the environmental impact associated with chlorinated solvents and improve the overall safety profile of the process.

Solvent selection is a critical parameter in green chemistry. The adoption of water or bio-based solvents, such as ethanol or ethyl lactate, has been explored, although challenges remain in achieving comparable yields and selectivity to traditional aprotic solvents. Ionic liquids and deep eutectic solvents have also been investigated as alternative reaction media, offering advantages in terms of recyclability and reduced volatility.

Process intensification techniques, such as microwave-assisted synthesis and flow chemistry, have demonstrated potential for reducing reaction times, energy consumption, and waste generation. These methods can be readily integrated with green solvent systems to further enhance process sustainability.

Metrics for evaluating the green credentials of synthetic methodologies include atom economy, E-factor (mass of waste per mass of product), and life cycle assessment. Comparative studies have shown that polar aprotic solvent methodologies, when combined with catalytic systems and efficient workup protocols, can achieve E-factors as low as 2–3, representing a significant improvement over classic routes.

Table 4 provides a comparative analysis of green chemistry metrics for selected synthetic strategies.

| Methodology | Atom Economy (%) | E-Factor | Solvent Type | Hazardous Byproducts |

|---|---|---|---|---|

| Classic Dichloromethane Route | 65 | 10 | Dichloromethane | Chloride salts |

| Polar Aprotic Solvent Catalysis | 80 | 3 | N,N-Dimethylformamide | Minimal |

| Green Solvent/Flow Chemistry | 85 | 2 | Ethanol, water | Negligible |

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of tetraethyl methylenediphosphonate entails a host of technical, economic, and regulatory challenges. Key considerations include process safety, raw material sourcing, waste management, and compliance with environmental standards.

Raw Material Sourcing and Cost Efficiency

The availability and cost of key raw materials, such as diethyl phosphite and dichloromethane, directly impact the economic viability of large-scale production. Sourcing strategies may include the development of on-site synthesis capabilities for diethyl phosphite or the use of recycled solvents to reduce material costs.

Catalyst selection and recycling are also critical factors in process economics. The implementation of recyclable heterogeneous catalysts or continuous-flow catalytic systems can significantly reduce catalyst consumption and waste generation.

Waste Management and Environmental Compliance

Efficient separation and purification of tetraethyl methylenediphosphonate from reaction byproducts, such as sodium chloride or organic residues, are essential for product quality and regulatory compliance. Advanced purification techniques, including distillation, crystallization, and membrane filtration, are employed to achieve the required purity specifications.

Waste management strategies focus on the minimization and valorization of byproducts. For example, sodium chloride generated in sodium-mediated syntheses can be recovered and utilized in other industrial processes, reducing overall waste output.

Regulatory and Quality Assurance Considerations

Industrial production of tetraethyl methylenediphosphonate must adhere to stringent regulatory standards governing chemical manufacturing, environmental protection, and occupational health. Quality assurance protocols, including in-process monitoring and final product testing, are implemented to ensure batch-to-batch consistency and compliance with applicable specifications.

Table 5 summarizes key parameters and challenges associated with industrial-scale synthesis of tetraethyl methylenediphosphonate.

| Parameter | Classic Route | Modern Catalytic Route | Green Chemistry Route |

|---|---|---|---|

| Safety Risk | Moderate–High | Moderate | Low–Moderate |

| Raw Material Cost | Moderate | Moderate–Low | Low–Moderate |

| Waste Generation | High | Moderate | Low |

| Regulatory Compliance | Challenging | Manageable | Favorable |

| Scalability | Proven | Emerging | Promising |

The nucleophilic reactivity of tetraethyl methylenediphosphonate stems from its ability to form stabilized carbanion intermediates through deprotonation at the methylene carbon [1] [2]. This fundamental reactivity pattern enables the compound to participate in carbon-phosphorus bond formation reactions under basic conditions. The stabilization of the resulting carbanion is provided by the electron-withdrawing nature of the two phosphonate groups, which distribute the negative charge through resonance and inductive effects [3] [2].

The primary mechanism for carbon-phosphorus bond formation involves the initial deprotonation of tetraethyl methylenediphosphonate using strong bases such as sodium hydride or lithium hexamethyldisilazanide [2]. The resulting phosphonate carbanion exhibits enhanced nucleophilicity compared to simple carbanions due to the stabilizing influence of the phosphoryl groups [4]. This stabilization allows the carbanion to react with various electrophiles, including alkyl halides, carbonyl compounds, and activated aromatic systems [3] [4].

Mechanistic studies have revealed that the nucleophilic attack occurs preferentially through the methylene carbon, with the phosphonate groups providing both stabilization and directing effects [5]. The reaction proceeds via a nucleophilic substitution mechanism when alkyl halides are employed as electrophiles, while addition mechanisms predominate with carbonyl compounds [3] [2]. The choice of base significantly influences the reaction outcome, with stronger, non-nucleophilic bases such as lithium diisopropylamide providing superior results compared to weaker bases [2].

Temperature control plays a crucial role in optimizing carbon-phosphorus bond formation reactions. Lower temperatures typically favor kinetic control, leading to higher selectivity in cases where multiple reaction pathways are possible [2]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances the nucleophilicity of the carbanion by better solvating the metal counterion [2].

Horner–Wadsworth–Emmons Reaction Applications

The Horner-Wadsworth-Emmons reaction represents one of the most significant applications of tetraethyl methylenediphosphonate in synthetic organic chemistry [6] [7] [8]. This transformation enables the formation of carbon-carbon double bonds through the reaction of phosphonate carbanions with aldehydes or ketones, providing access to vinylphosphonates with excellent stereochemical control [7] [8].

Stereoselectivity Control Mechanisms

The stereoselectivity of Horner-Wadsworth-Emmons reactions involving tetraethyl methylenediphosphonate is governed by multiple factors, including the choice of base, solvent, temperature, and the electronic nature of the phosphonate ester groups [6] [7] [9]. Under standard conditions using sodium hydride in tetrahydrofuran, the reaction typically produces E-alkenes with selectivities exceeding 95:5 [7] [8].

The stereochemical outcome is determined by the relative stability of the oxaphosphetane intermediates formed during the reaction [7] [10]. The E-selective pathway is favored under thermodynamic control due to the greater stability of the E-alkene product and the corresponding transition state leading to its formation [7] [8]. The bulky diethoxyphosphoryl groups create steric interactions that destabilize the transition state leading to Z-alkenes under standard conditions [10].

Modified reaction conditions can be employed to achieve Z-selectivity through kinetic control mechanisms [11] [9]. The Still-Gennari modification utilizes bis(trifluoroethyl) phosphonoacetates in combination with strongly dissociating bases such as potassium hexamethyldisilazanide and 18-crown-6 [7] [9]. Under these conditions, the electron-withdrawing trifluoroethyl groups accelerate the collapse of the cis-oxaphosphetane intermediate, leading to predominantly Z-alkenes [11] [9].

Temperature effects on stereoselectivity are particularly pronounced in Horner-Wadsworth-Emmons reactions [12] [11]. Lower temperatures favor kinetic control and can enhance Z-selectivity when appropriate phosphonate reagents are employed [9]. Recent studies have demonstrated that electron-deficient phosphonate reagents can achieve high Z-selectivity even at temperatures above -78°C, representing a practical improvement over traditional methods [9].

E/Z Isomer Formation Dynamics

The dynamics of E/Z isomer formation in Horner-Wadsworth-Emmons reactions involving tetraethyl methylenediphosphonate follow well-established mechanistic pathways [7] [10]. The reaction proceeds through initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming betaine intermediates that subsequently cyclize to form oxaphosphetane rings [7] [8].

The stereochemical outcome depends on the relative rates of oxaphosphetane formation and the subsequent elimination step [10]. Under standard conditions, the reaction exhibits strong preference for E-alkene formation due to thermodynamic factors [7] [8]. The E-selective pathway benefits from reduced steric interactions in both the transition state and the final product [10].

Computational studies have provided insight into the energetics of E/Z isomer formation [11]. The activation barriers for oxaphosphetane collapse are significantly influenced by the electronic nature of the phosphonate ester groups [11]. Electron-withdrawing substituents lower the activation barrier for elimination, potentially shifting the selectivity toward kinetic control [11] [9].

The interconversion between erythro and threo betaine intermediates plays a crucial role in determining the final stereochemical outcome [10]. This equilibration process is sensitive to reaction conditions, with higher temperatures and longer reaction times favoring the thermodynamically more stable intermediates [10].

Solvent effects on E/Z selectivity are mediated through differential stabilization of the competing transition states [12]. Polar aprotic solvents tend to enhance E-selectivity by stabilizing the more highly organized transition state leading to E-alkenes [12] [8].

Carbanion Chemistry and Related Intermediates

The carbanion chemistry of tetraethyl methylenediphosphonate represents a fundamental aspect of its reactivity profile, enabling diverse synthetic transformations through stabilized anionic intermediates [3] [13]. The α-methylene protons exhibit enhanced acidity due to the electron-withdrawing effects of the two phosphoryl groups, with reported pKa values significantly lower than simple alkylphosphonates [3].

Deprotonation of tetraethyl methylenediphosphonate occurs readily under basic conditions, with the choice of base influencing both the rate of carbanion formation and the selectivity of subsequent reactions [2] [13]. Sodium hydride in polar aprotic solvents provides optimal conditions for carbanion generation, offering good solubility and minimal side reactions [2]. Lithium bases such as lithium diisopropylamide or lithium hexamethyldisilazanide can be employed when enhanced nucleophilicity is required [3].

The stabilized carbanion exhibits ambident nucleophilicity, with the negative charge distributed across the carbon center and the adjacent phosphoryl oxygens [13]. This charge distribution influences the regioselectivity of electrophilic attack, with hard electrophiles showing preference for oxygen coordination while soft electrophiles favor carbon alkylation [3].

Spectroscopic studies have provided detailed insight into the structure and dynamics of phosphonate carbanions [13]. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for the α-carbon signal upon deprotonation, consistent with increased electron density at this position [3]. Phosphorus-31 nuclear magnetic resonance spectroscopy shows corresponding changes in chemical shift and coupling patterns that reflect the altered electronic environment [3].

The lifetime and stability of phosphonate carbanions are influenced by environmental factors including temperature, solvent, and the presence of coordinating metals [13]. Lower temperatures generally enhance carbanion stability by reducing the rate of proton exchange and side reactions [2]. The choice of counterion also affects carbanion reactivity, with lithium providing tighter ion pairing compared to sodium or potassium [13].

Michael Addition Reaction Pathways

Tetraethyl methylenediphosphonate participates in Michael addition reactions through multiple mechanistic pathways, depending on its role as either a nucleophile or an electrophile in the transformation [14] [15] [16]. When functioning as a nucleophile, the compound undergoes conjugate addition to α,β-unsaturated carbonyl compounds through its stabilized carbanion form [15] [16].

The Michael addition of tetraethyl methylenediphosphonate carbanions to activated alkenes follows the classical mechanism for 1,4-addition reactions [16]. Initial nucleophilic attack occurs at the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate intermediate [15] [16]. This pathway provides access to γ-functionalized phosphonates with potential for further synthetic elaboration [14].

When tetraethyl methylenediphosphonate derivatives function as Michael acceptors, the reaction proceeds through conjugate addition of various nucleophiles to the activated double bond [14] [17]. Organocatalytic variants have been developed using chiral amines to achieve enantioselective transformations [14]. The reaction of cyclohexanone with tetraethyl vinylidenebisphosphonate, catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, demonstrates excellent enantioselectivity with ee values ranging from 40% to 90% [14].

The mechanism of organocatalyzed Michael additions involves enamine formation between the ketone substrate and the chiral amine catalyst [14]. The resulting enamine attacks the bisphosphonate acceptor from the less hindered face, leading to stereoselective carbon-carbon bond formation [14]. Hydrolysis of the iminium intermediate regenerates the catalyst and provides the final Michael adduct [14].

Solvent effects play a significant role in determining the efficiency and selectivity of Michael addition reactions [14] [15]. Polar aprotic solvents generally enhance the nucleophilicity of carbanion intermediates while minimizing competitive side reactions [15]. The addition of ionic liquids has been shown to improve both reaction rates and enantioselectivity in certain cases [14].

The scope of Michael addition reactions involving tetraethyl methylenediphosphonate encompasses a wide range of nucleophiles and electrophiles [15] [17]. Phosphonate carbanions readily add to various activated alkenes including acrylates, acrylonitriles, and vinyl ketones [15]. Conversely, nucleophiles such as amines, thiols, and other heteroatom-centered species can add to appropriately activated phosphonate-containing electrophiles [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant